
Dichlorobis(dicyclohexylphenylphosphine)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(dicyclohexylphenylphosphine)palladium(II): is a palladium-based compound widely recognized for its role as a catalyst in various organic reactions. Its empirical formula is C36H54Cl2P2Pd , and it has a molecular weight of 726.09 g/mol . This compound is particularly effective in facilitating cross-coupling reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is known to undergo various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also be involved in reduction reactions, typically in the presence of reducing agents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base.
Heck Reaction: Involves aryl halides and alkenes, often in the presence of a base and a solvent like DMF or toluene.
Sonogashira Coupling: Involves aryl halides and terminal alkynes, usually in the presence of a base and a copper co-catalyst.
Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug discovery and development .
Industry: In the industrial sector, Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is used in the production of fine chemicals, agrochemicals, and advanced materials. Its role as a catalyst in various reactions enhances the efficiency and selectivity of industrial processes .
Mecanismo De Acción
The mechanism by which Dichlorobis(dicyclohexylphenylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, enabling the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
Comparación Con Compuestos Similares
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Dichlorobis(methyldiphenylphosphine)palladium(II)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
Comparison: Dichlorobis(dicyclohexylphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance between steric hindrance and electronic properties. This balance enhances its catalytic activity and selectivity in various reactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C36H54Cl2P2Pd |
|---|---|
Peso molecular |
726.1 g/mol |
Nombre IUPAC |
dichloropalladium;dicyclohexyl(phenyl)phosphane |
InChI |
InChI=1S/2C18H27P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
VUEQQGYLLFFDDU-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


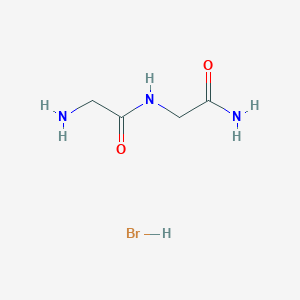

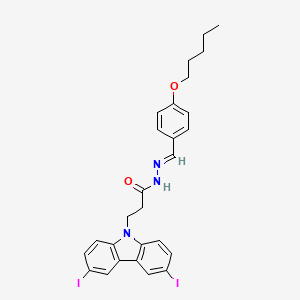

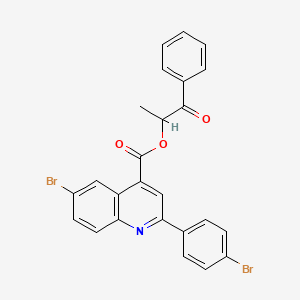
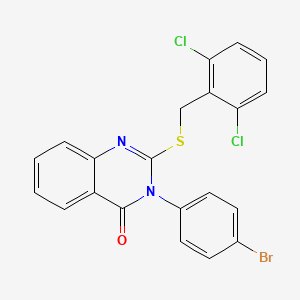

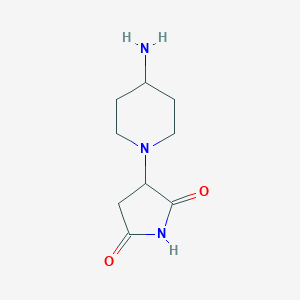
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052110.png)
![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)

